molecular formula C14H9ClN2 B1415284 3-Chloro-6-(naphthalen-2-yl)pyridazine CAS No. 867130-43-6

3-Chloro-6-(naphthalen-2-yl)pyridazine

Cat. No.: B1415284
CAS No.: 867130-43-6
M. Wt: 240.69 g/mol
InChI Key: LVWAJXKVBFQKQG-UHFFFAOYSA-N
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Description

3-Chloro-6-(naphthalen-2-yl)pyridazine is a heterocyclic aromatic compound with the molecular formula C14H9ClN2. It is a derivative of pyridazine, featuring a chlorine atom at the 3-position and a naphthalene moiety at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(naphthalen-2-yl)pyridazine typically involves the reaction of 2-naphthylamine with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(naphthalen-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation can produce pyridazine N-oxides .

Scientific Research Applications

3-Chloro-6-(naphthalen-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(naphthalen-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can enhance binding affinity to hydrophobic pockets, while the pyridazine ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(phenyl)pyridazine
  • 3-Chloro-6-(thiophen-2-yl)pyridazine
  • 3-Chloro-6-(pyridin-2-yl)pyridazine

Uniqueness

3-Chloro-6-(naphthalen-2-yl)pyridazine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-chloro-6-naphthalen-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-8-7-13(16-17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAJXKVBFQKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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